molecular formula C17H17NO2 B5911475 (E)-3-(2-methoxyanilino)-1-phenylbut-2-en-1-one

(E)-3-(2-methoxyanilino)-1-phenylbut-2-en-1-one

Cat. No.: B5911475
M. Wt: 267.32 g/mol
InChI Key: QPEJHLFJQICRNS-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the butenone backbone, the attachment of the phenyl group, and the attachment of the methoxyphenyl group . However, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of “3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one” would be expected to be quite complex, given the presence of multiple functional groups . However, without specific information on this compound, it’s difficult to provide a detailed molecular structure analysis.


Chemical Reactions Analysis

The chemical reactions involving “3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one” would likely be influenced by the presence of the butenone backbone, the phenyl group, and the methoxyphenyl group . However, without specific information on this compound, it’s difficult to provide a detailed chemical reactions analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one” would be influenced by the presence of the butenone backbone, the phenyl group, and the methoxyphenyl group . However, without specific information on this compound, it’s difficult to provide a detailed physical and chemical properties analysis.

Mechanism of Action

The mechanism of action of “3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one” would depend on its intended use . However, without specific information on this compound, it’s difficult to provide a detailed mechanism of action analysis.

Safety and Hazards

The safety and hazards associated with “3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one” would depend on its physical and chemical properties, as well as its intended use . However, without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis.

Properties

IUPAC Name

(E)-3-(2-methoxyanilino)-1-phenylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-13(12-16(19)14-8-4-3-5-9-14)18-15-10-6-7-11-17(15)20-2/h3-12,18H,1-2H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEJHLFJQICRNS-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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